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Vinyl isobutyrate

Radical polymerization Vinyl ester kinetics Controlled polymer architecture

Vinyl isobutyrate (ethenyl 2-methylpropanoate, CAS 2424-98-8) is a C6 vinyl ester monomer possessing a polymerizable vinyl group attached to a branched isobutyrate acyl moiety. With a molecular weight of 114.14 g/mol, boiling point of 104.5 °C, density of 0.8932 g/cm³ at 20 °C, and an XLogP3 of 1.6, it is a moderately volatile, hydrophobic liquid at ambient conditions.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 2424-98-8
Cat. No. B3188809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl isobutyrate
CAS2424-98-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC=C
InChIInChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h4-5H,1H2,2-3H3
InChIKeyWNMORWGTPVWAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Isobutyrate (CAS 2424-98-8): Procurement-Grade Characterization of a Branched Vinyl Ester Monomer


Vinyl isobutyrate (ethenyl 2-methylpropanoate, CAS 2424-98-8) is a C6 vinyl ester monomer possessing a polymerizable vinyl group attached to a branched isobutyrate acyl moiety. With a molecular weight of 114.14 g/mol, boiling point of 104.5 °C, density of 0.8932 g/cm³ at 20 °C, and an XLogP3 of 1.6, it is a moderately volatile, hydrophobic liquid at ambient conditions [1][2]. Unlike the commodity monomer vinyl acetate, vinyl isobutyrate bears an α-methyl-branched acyl group that fundamentally alters its polymerization kinetics, polymer tacticity, and copolymerization behavior—differentiation that cannot be replicated by linear or less-branched vinyl ester analogs.

Why Vinyl Isobutyrate Cannot Be Replaced by Vinyl Acetate, Vinyl Butyrate, or Vinyl Propionate in Performance-Driven Applications


Vinyl esters as a class share the same polymerizable vinyl-oxy functionality, yet the structure of the acyl substituent governs polymerization rate, saponification susceptibility, polymer tacticity, and copolymerization mechanistic model. Vinyl isobutyrate occupies a distinct position along the acyl-branching continuum: it is sufficiently branched to confer a 6-fold slower polymerization rate relative to vinyl acetate and a saponification rate merely 12.4% of vinyl acetate's, yet it avoids the excessive steric hindrance of vinyl pivalate that complicates high conversion [1][2]. This positions vinyl isobutyrate as the monomer of choice when a predictable, moderate polymerization profile, alkali-resistant ester linkages, and heterotactic-rich polymer microstructure are simultaneously required—specifications that neither linear vinyl butyrate nor the less-branched vinyl propionate can satisfy.

Quantitative Differentiation of Vinyl Isobutyrate Against Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Polymerization Kinetics: 6-Fold Slower Initiation Than Vinyl Acetate Enables Controlled Propagation

Under identical radical polymerization conditions (benzoyl peroxide initiator, sealed tubes under nitrogen), vinyl isobutyrate (ViBu) reaches 30% conversion in 30 minutes, compared to 5 minutes for vinyl acetate (VAc), 10 minutes for linear vinyl butyrate (VBu), and 60 minutes for the more sterically encumbered vinyl isovalerate [1]. This 6-fold retardation versus VAc, and 3-fold versus VBu, arises directly from the α-methyl branching of the isobutyrate acyl group, which increases radical stability and steric hindrance at the propagating chain end. At 60 minutes, ViBu reaches ≥30% conversion while vinyl capronate achieves only 15%, demonstrating that ViBu retains practical polymerization rates despite its branched structure [1].

Radical polymerization Vinyl ester kinetics Controlled polymer architecture

Saponification Resistance: 8-Fold Lower Alkaline Hydrolysis Rate Than Vinyl Acetate Confers Chemical Stability

When the saponification rate of vinyl acetate is normalized to 1.0 in alcoholic alkali at 25 °C, vinyl isobutyrate exhibits a relative rate of 0.124—an 8-fold reduction [1]. This places ViBu intermediate between linear vinyl butyrate (0.22, 4.5-fold reduction) and the more hindered vinyl isovalerate (0.085, 11.8-fold reduction) or vinyl benzoate (0.10). The branched isobutyrate group provides steric shielding of the ester carbonyl, retarding nucleophilic attack by hydroxide ion without the excessive resistance that would impede subsequent polymer functionalization via saponification to poly(vinyl alcohol).

Alkaline hydrolysis Ester stability Polymer durability

Stereochemical Outcome: Exclusive Heterotactic-Rich Polymer Microstructure Versus Syndiotactic Vinyl Acetate

In fluoroalcohol-mediated radical polymerization, vinyl isobutyrate (ViBu) yields a polymer rich in heterotacticity with triad heterotacticity (mr) up to 61%, whereas vinyl acetate (VAc) produces a syndiotactic-rich polymer (rr up to 50%, r diad = 72%) under identical conditions [1]. This stereochemical divergence is consistent across a homologous series: all vinyl esters bulkier than VAc—including vinyl propionate, vinyl pivalate, and vinyl 2,2-dimethylbutylate—give heterotactic-rich polymers in fluoroalcohols, with mr reaching the same ceiling of 61% [1][2]. The mechanism involves hydrogen-bonding interactions between fluoroalcohol solvent molecules and the ester carbonyl, which are modulated by the steric bulk of the acyl group.

Polymer tacticity Stereoregular polymerization Fluoroalcohol solvent effect

Copolymerization Model Complexity: VAc/ViBu Demands Penultimate Model Whereas VAc/VBu Follows Terminal Model

In UV-initiated radical copolymerization with vinyl acetate (VAc) at 0 °C, the VAc/vinyl isobutyrate (ViBu) system displays cotacticity behavior that cannot be described by the standard terminal model and requires the penultimate model for accurate fitting [1]. In contrast, VAc/vinyl butyrate (VBu) and VAc/vinyl trifluoroacetate (VTFAc) copolymerizations are adequately modeled by the simpler terminal model with coisotactic parameters [1]. This indicates that the α-methyl branching of ViBu exerts a penultimate unit effect: the identity of the preceding monomer unit materially influences the stereochemistry of the next monomer addition, a phenomenon absent with the linear VBu analog.

Copolymerization kinetics Penultimate unit effect Cotacticity prediction

Synthetic Route Flexibility: Dual Vapor-Phase and Acidolysis Pathways with 70–95% Acid Conversion

Vinyl isobutyrate can be synthesized by two distinct preparative routes: (i) vapor-phase heterogeneous catalytic reaction of acetylene with isobutyric acid, achieving 90–95% useful conversion on acid consumed and 70–90% on acid introduced; and (ii) acidolysis of vinyl acetate with isobutyric acid [1]. The vapor-phase method avoids solvents and minimizes purification burden, while the acidolysis route leverages commodity vinyl acetate as a vinyl donor. Notably, the heterogeneous catalytic method is identified as the most suitable approach for higher homologs (e.g., vinyl caproate) because it avoids contamination with ethylidene esters that complicate purification in acidolysis routes [1].

Vinyl ester synthesis Heterogeneous catalysis Process chemistry

Evidence-Backed Application Scenarios Where Vinyl Isobutyrate Outperforms Alternative Vinyl Esters


Coatings and Adhesives Requiring Extended Alkaline Resistance Without Sacrificing Post-Functionalization Capability

In protective coatings exposed to alkaline cleaning agents or basic substrates (e.g., concrete, galvanized steel), the 0.124 relative saponification rate of vinyl isobutyrate versus 1.0 for vinyl acetate [1] translates to an 8-fold longer service lifetime of ester linkages. Unlike the excessively resistant vinyl isovalerate (0.085 relative rate), ViBu-based polymers retain sufficient hydrolyzability for intentional saponification to poly(vinyl alcohol) when post-functionalization is desired, enabling a dual-use polymer platform [1]. Copolymers of ViBu with vinyl acetate further allow gradient alkali-resistance profiles unattainable with either homopolymer alone.

Stereoregular Polymer Synthesis Targeting Heterotactic-Rich Poly(vinyl alcohol) via Fluoroalcohol-Mediated Polymerization

When heterotactic-rich poly(vinyl alcohol) (PVA) is the target material—offering different crystallinity, water solubility, and mechanical properties versus syndiotactic PVA—vinyl isobutyrate is the demonstrated monomer of choice. In fluoroalcohol solvents, ViBu polymerization yields mr up to 61%, whereas vinyl acetate yields syndiotactic-rich polymer (rr up to 50%) under identical conditions [2][3]. The heterotactic microstructure is preserved upon saponification to PVA, enabling procurement of ViBu as the sole precursor to heterotactic PVA via radical polymerization routes.

Copolymer Formulations Requiring Predictable Composition and Sequence Distribution via Penultimate-Model Kinetic Parameterization

For industrial copolymerization with vinyl acetate where precise control over comonomer sequence distribution and cotacticity is critical, vinyl isobutyrate cannot be substituted by linear vinyl butyrate. The VAc/ViBu system uniquely requires a penultimate kinetic model for accurate prediction of copolymer microstructure, whereas VAc/VBu follows the simpler terminal model [4]. Process engineers must use ViBu-specific reactivity parameters to achieve target copolymer compositions; substituting VBu and relying on terminal-model predictions will yield off-specification material.

Controlled-Rate Bulk Polymerization for Exotherm Management in Large-Scale Reactors

The 30-minute time to 30% conversion for vinyl isobutyrate, compared to 5 minutes for vinyl acetate and 10 minutes for vinyl butyrate [1], provides a significantly extended processing window for heat dissipation during exothermic bulk polymerization. This 3–6 fold reduction in polymerization rate, without the excessive retardation of vinyl isovalerate (60 minutes), positions ViBu as the optimal monomer when reactor heat transfer capacity limits the use of faster-polymerizing vinyl esters in large-batch or continuous processes.

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